molecular formula C9H6FN3O2 B6284702 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole CAS No. 1250276-77-7

1-(3-fluoro-2-nitrophenyl)-1H-pyrazole

Cat. No.: B6284702
CAS No.: 1250276-77-7
M. Wt: 207.2
InChI Key:
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Description

1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoro and nitro group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-fluoro-2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-2-nitrophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Reduction: 1-(3-amino-2-nitrophenyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-fluoro-2-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity through hydrogen bonding or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluoro-2-nitrophenyl)pyrrolidine
  • 3-fluoro-2-nitrophenol
  • 2-(3-fluoro-2-nitrophenyl)acetic acid

Uniqueness

1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of a fluoro and nitro group on the phenyl ring is relatively rare and can lead to unique reactivity and interactions with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole involves the reaction of 3-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of a base to form the corresponding pyrazole intermediate, which is then further reacted with acetic anhydride to yield the final product.", "Starting Materials": [ "3-fluoro-2-nitroaniline", "ethyl acetoacetate", "base (e.g. sodium ethoxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-2-nitroaniline (1 equiv.) and ethyl acetoacetate (1.2 equiv.) in ethanol.", "Step 2: Add a base (e.g. sodium ethoxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with dilute hydrochloric acid to obtain the pyrazole intermediate.", "Step 4: Dissolve the pyrazole intermediate in acetic anhydride and heat the mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and pour it into water to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain the final product, 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole." ] }

CAS No.

1250276-77-7

Molecular Formula

C9H6FN3O2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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